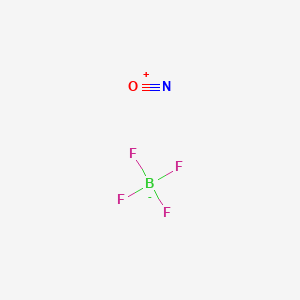

Nitrosonium tetrafluoroborate

描述

Synthesis Analysis

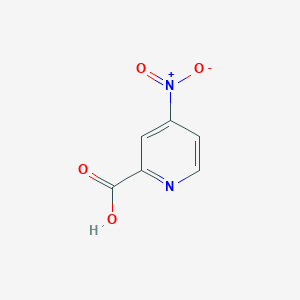

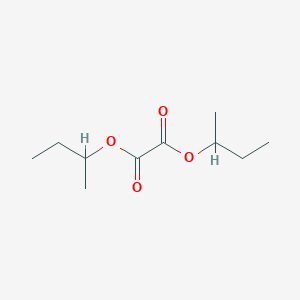

Nitrosonium tetrafluoroborate is used as a desulfurative fluorination reagent in conjunction with pyridinium poly(hydrogen fluoride), efficiently converting phenylsulfides and dithiolane derivatives to mono-fluorides and gem-difluorides, respectively, with high yields (C. York, G. Prakash, G. Olah, 1996).

Molecular Structure Analysis

The structure and reactivity of nitrosonium tetrafluoroborate are pivotal in its application in organic synthesis. Its ability to act as an electrophilic agent allows it to facilitate various chemical transformations, including nitrosation reactions that yield nitroso products from organotrifluoroborates with good to excellent yields (G. Molander, Lívia N. Cavalcanti, 2012).

Chemical Reactions and Properties

NOBF4 can react with olefins containing aryl groups to afford 4H-5,6-dihydro-1,2-oxazines, showcasing its versatility in synthesizing heterocyclic compounds (Gae Hyung Lee, Jae Mok Lee, W. Jeong, K. Kim, 1988). Furthermore, its application in the nitrosation of aryl and heteroaryltrifluoroborates to produce corresponding nitroso compounds emphasizes its broad utility in organic synthesis (G. Molander, Lívia N. Cavalcanti, 2012).

科学研究应用

Organic Synthesis

Nitrosonium tetrafluoroborate is used as a nitrosating agent and oxidizer in organic synthesis . It is also used to convert arylamines directly to diazonium tetrafluoroborates .

Method of Application

The nitrosonium cation acts as the oxidizer, itself being reduced to nitric oxide gas .

Results or Outcomes

The diazonium tetrafluoroborates produced can undergo the Balz-Schiemann reaction in situ to give high yields of aryl fluorides .

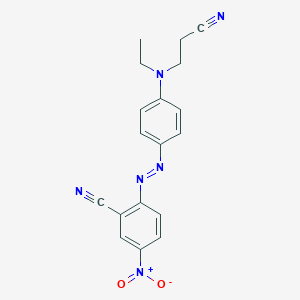

Cross-Dehydrogenative Carbon-Heteroatom Bond Formation

Nitrosonium ion catalysis has been applied for catalytic C–S and C–N bond formation .

Method of Application

The sustainable cross-coupling conditions utilize ambient oxygen as the terminal oxidant, while water is the sole by-product .

Results or Outcomes

A comprehensive scope for the C–H/S–H and C–H/N–H cross-dehydrogenative coupling was demonstrated with 460 examples .

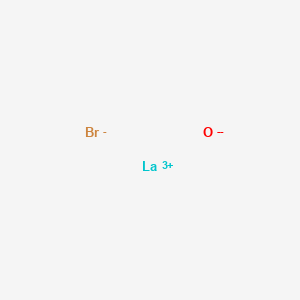

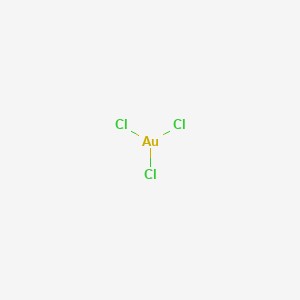

Preparation of Metal Salts

Nitrosonium tetrafluoroborate can be used to prepare metal salts of the type [M II (CH 3 CN) x][BF 4] 2 (M = Cr, Mn, Fe, Co, Ni, Cu) .

Method of Application

The nitrosonium cation acts as the oxidizer, itself being reduced to nitric oxide gas .

Results or Outcomes

With ferrocene, the ferrocenium tetrafluoroborate is formed .

Iodination of Aromatics

It is used as a catalyst for iodination of aromatics by iodide ion with air as oxidant .

Method of Application

The nitrosonium cation acts as the catalyst in this reaction .

Results or Outcomes

This method allows for the iodination of aromatic compounds .

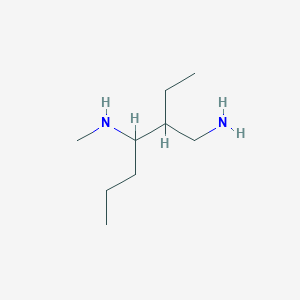

Conversion of Secondary Amines to Nitrosamines

Nitrosonium tetrafluoroborate is used in the conversion of secondary amines to nitrosamines .

Method of Application

The nitrosonium cation acts as the nitrosating agent in this reaction .

Results or Outcomes

This method allows for the synthesis of nitrosamines from secondary amines .

Deamination of Primary Amides

It is used in the deamination of primary amides .

Method of Application

The nitrosonium cation acts as the deaminating agent in this reaction .

Results or Outcomes

This method allows for the deamination of primary amides .

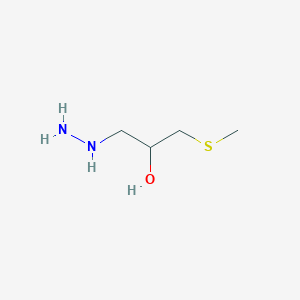

Conversion of Arylhydrazines to Azides

Nitrosonium tetrafluoroborate is involved in the conversion of arylhydrazines to azides .

Method of Application

The nitrosonium cation acts as the converting agent in this reaction .

Results or Outcomes

This method allows for the synthesis of azides from arylhydrazines .

Formation of Carbon-Heteroatom Bonds

Nitrosonium ion catalysis has been applied for the formation of carbon-heteroatom bonds .

Method of Application

The sustainable cross-coupling conditions utilize ambient oxygen as the terminal oxidant, while water is the sole by-product .

Results or Outcomes

A comprehensive scope for the C–H/S–H and C–H/N–H cross-dehydrogenative coupling was demonstrated .

安全和危害

Nitrosonium tetrafluoroborate is a hazardous chemical. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .

属性

IUPAC Name |

azanylidyneoxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCNVGDHOSFKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.N#[O+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NOBF4, BF4NO | |

| Record name | Nitrosonium tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosonium tetrafluoroborate | |

CAS RN |

14635-75-7 | |

| Record name | Borate(1-), tetrafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROSYL TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)